Cas no 57102-98-4 (9-Ethyl-9H-carbazole-3-carboxylic Acid)

9-Ethyl-9H-carbazole-3-carboxylic Acid structure
57102-98-4 structure
商品名:9-Ethyl-9H-carbazole-3-carboxylic Acid
CAS番号:57102-98-4
MF:C15H13NO2
メガワット:239.26922
MDL:MFCD06203133
CID:1601361
PubChem ID:4912869

9-Ethyl-9H-carbazole-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 9H-Carbazole-3-carboxylic acid, 9-ethyl-
    • 9-Ethyl-9H-carbazole-3-carboxylic acid
    • AM806989
    • DA-35379
    • AS-63682
    • CS-0061524
    • 9-ethyl-9 h-carbazole-3-carboxylic acid
    • 57102-98-4
    • W17263
    • A918357
    • 3-Carboxy-9-ethylcarbazole
    • 9-ethylcarbazole-3-carboxylic acid
    • DTXSID901284145
    • STK499939
    • 9-ethyl-9H-carbazole-3-carboxylicacid
    • AKOS000265490
    • ALBB-000277
    • SCHEMBL2734561
    • 9-ethyl-carbazole-3-carboxylic acid
    • MFCD06203133
    • N-ethylcarbazole-3-carboxylic acid
    • 9-Ethyl-9H-carbazole-3-carboxylic Acid
    • MDL: MFCD06203133
    • インチ: InChI=1S/C15H13NO2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15(17)18)7-8-14(12)16/h3-9H,2H2,1H3,(H,17,18)
    • InChIKey: QZQNANUJNRAGPZ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CC2=C(C=C1)N(CC)C3=C2C=CC=C3)O

計算された属性

  • せいみつぶんしりょう: 239.09469
  • どういたいしつりょう: 239.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 331
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 42.2Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: NA
  • ふってん: 399.9±24.0 °C at 760 mmHg
  • PSA: 42.23
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

9-Ethyl-9H-carbazole-3-carboxylic Acid セキュリティ情報

9-Ethyl-9H-carbazole-3-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB404470-5 g
9-Ethyl-9H-carbazole-3-carboxylic acid
57102-98-4
5 g
€1,074.00 2023-07-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD174972-1g
9-Ethyl-9H-carbazole-3-carboxylic acid
57102-98-4 95%
1g
¥919.0 2024-04-18
abcr
AB404470-500 mg
9-Ethyl-9H-carbazole-3-carboxylic acid
57102-98-4
500MG
€313.80 2023-02-20
Ambeed
A223478-5g
9-Ethyl-9H-carbazole-3-carboxylic acid
57102-98-4 95%
5g
$240.0 2025-02-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD174972-5g
9-Ethyl-9H-carbazole-3-carboxylic acid
57102-98-4 95%
5g
¥2751.0 2024-04-18
Chemenu
CM112765-1g
9-ethyl-9H-carbazole-3-carboxylic acid
57102-98-4 95%
1g
$*** 2023-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YJ705-1g
9-Ethyl-9H-carbazole-3-carboxylic Acid
57102-98-4 95%
1g
2996.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YJ705-250mg
9-Ethyl-9H-carbazole-3-carboxylic Acid
57102-98-4 95%
250mg
1521CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
027379-500mg
9-Ethyl-9H-carbazole-3-carboxylic Acid
57102-98-4
500mg
3072CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YJ705-50mg
9-Ethyl-9H-carbazole-3-carboxylic Acid
57102-98-4 95%
50mg
401.0CNY 2021-07-13

9-Ethyl-9H-carbazole-3-carboxylic Acid 関連文献

9-Ethyl-9H-carbazole-3-carboxylic Acidに関する追加情報

Comprehensive Guide to 9-Ethyl-9H-carbazole-3-carboxylic Acid (CAS No. 57102-98-4): Properties, Applications, and Industry Insights

9-Ethyl-9H-carbazole-3-carboxylic Acid (CAS No. 57102-98-4) is a high-value carbazole derivative widely recognized for its versatile applications in organic synthesis, pharmaceuticals, and advanced materials. This compound features a unique carboxylic acid functional group attached to the carbazole ring system, making it a critical intermediate for researchers and industrial chemists. With the growing demand for heterocyclic compounds in drug discovery and material science, this molecule has garnered significant attention in recent years.

The structural uniqueness of 9-Ethyl-9H-carbazole-3-carboxylic Acid lies in its electron-rich aromatic system, which enables applications in OLED materials, fluorescent probes, and pharmaceutical intermediates. Recent studies highlight its role in developing organic semiconductors, aligning with the global push for sustainable electronics. As industries seek alternatives to traditional silicon-based components, this compound’s potential in optoelectronic devices has become a hot topic in scientific forums and patent filings.

From a synthetic perspective, CAS 57102-98-4 serves as a precursor for N-ethyl carbazole derivatives, which are pivotal in designing kinase inhibitors and anticancer agents. Its carboxyl group allows facile derivatization, meeting the pharmaceutical industry’s need for modular scaffolds. Notably, its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) makes it invaluable for constructing complex molecular architectures—a trend reflected in recent PubMed and SciFinder search analytics.

Environmental and regulatory factors further elevate the relevance of 9-Ethyl-9H-carbazole-3-carboxylic Acid. As the EU’s REACH regulations and green chemistry initiatives gain traction, this compound’s biodegradability profile and low ecotoxicity position it favorably against halogenated alternatives. Laboratories prioritizing sustainable synthesis often explore its use in catalysis and metal-free reactions, addressing Google Trends’ rising queries on "eco-friendly heterocycles."

Market analysts project growth for carbazole-based chemicals, driven by demand in photovoltaic materials and bioconjugation technologies. The compound’s UV absorption propertiesmax ~340 nm) also make it a candidate for sunscreen formulations, coinciding with consumer interest in "next-gen cosmetic additives." Patent databases reveal an uptick in filings leveraging CAS 57102-98-4 for drug-delivery systems, particularly in targeted cancer therapies—a nexus of oncology and materials science.

For researchers handling 9-Ethyl-9H-carbazole-3-carboxylic Acid, proper storage conditions (2-8°C, inert atmosphere) and handling protocols are essential to maintain stability. Analytical methods like HPLC and LC-MS are recommended for purity verification, as emphasized in recent ACS publications. The compound’s solubility in DMSO and DMF facilitates its use in high-throughput screening—a key consideration for pharmaceutical developers optimizing structure-activity relationships (SAR).

In conclusion, 9-Ethyl-9H-carbazole-3-carboxylic Acid (CAS No. 57102-98-4) exemplifies the convergence of academic research and industrial innovation. Its multifaceted applications—from organic electronics to medicinal chemistry—reflect broader trends in molecular design and functional materials. As evidenced by surging keyword searches like "carbazole acid synthesis" and "N-ethyl carbazole applications," this compound will remain pivotal in advancing next-generation technologies.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:57102-98-4)9-Ethyl-9H-carbazole-3-carboxylic Acid
A918357
清らかである:99%
はかる:5g
価格 ($):323.0